![molecular formula C12H14FNO2 B1607728 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one CAS No. 637341-60-7](/img/structure/B1607728.png)
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one
Overview
Description
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, FIPI has been shown to have promising therapeutic applications in several diseases.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds similar to 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, have been studied for their antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of derivatives that can bind with high affinity to viral receptors, potentially leading to new therapeutic agents .
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is another area of interest. Compounds with an indole nucleus have been found to reduce inflammation in animal models, such as carrageenan-induced edema in albino rats. This suggests that 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one could be modified to enhance its anti-inflammatory effects for potential use in treating conditions like arthritis or asthma .
Anticancer Research
Indole derivatives are also being explored for their anticancer activities. Their ability to interfere with cell proliferation and induce apoptosis makes them valuable in the search for new cancer treatments. Research into compounds like 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one could lead to the development of novel anticancer drugs that target specific pathways involved in tumor growth .
Anti-HIV Applications
The fight against HIV has led researchers to investigate indole derivatives as potential anti-HIV agents. These compounds can inhibit the replication of the virus, offering a promising avenue for the development of new drugs to manage HIV infection. The pharmacophore of indole provides a key structure for binding to HIV-related enzymes and receptors .
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this damage. Indole derivatives exhibit antioxidant activity, which could be harnessed in the development of treatments for conditions caused by oxidative stress, such as neurodegenerative diseases .
Antimicrobial and Antitubercular Effects
The antimicrobial properties of indole derivatives extend to fighting bacterial infections, including tuberculosis. The structural diversity of these compounds allows them to target various bacterial mechanisms, making them potential candidates for new antibiotics in an era of increasing antibiotic resistance .
Antidiabetic Potential
Indole derivatives have shown promise in the management of diabetes by influencing glucose metabolism and insulin sensitivity. Research into compounds like 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one could contribute to the discovery of new antidiabetic medications that help regulate blood sugar levels .
Antimalarial Activity
Malaria remains a significant global health challenge, and indole derivatives have been identified as potential antimalarial agents. Their ability to inhibit the growth of Plasmodium species, which cause malaria, makes them interesting targets for the development of new antimalarial drugs .
properties
IUPAC Name |
5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTPHHHQUXBPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378128 | |
Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |
CAS RN |
637341-60-7 | |
Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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